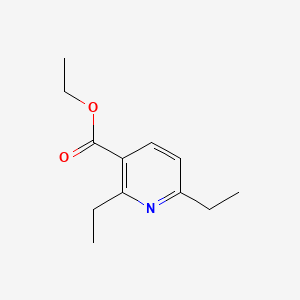
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is an organic compound belonging to the class of nicotinic acid esters It is characterized by the presence of two ethyl groups attached to the 2nd and 6th positions of the nicotinic acid ring, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester typically involves the esterification of 2,6-Diethyl-nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
2,6-Diethyl-nicotinic acid+EthanolAcid Catalyst2,6-Diethyl-nicotinic acid ethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,6-Diethyl-nicotinic acid and ethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: 2,6-Diethyl-nicotinic acid and ethanol.
Reduction: 2,6-Diethyl-nicotinic alcohol.
Substitution: Depending on the nucleophile used, various substituted nicotinic acid derivatives can be formed.
科学的研究の応用
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its parent compound, nicotinic acid, which is known for its lipid-lowering properties.
Industry: Utilized in the production of various chemical intermediates and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, similar compounds have been shown to modulate lipid metabolism and exhibit anti-inflammatory properties. The ester may also act as a prodrug, releasing the active nicotinic acid upon hydrolysis in vivo.
類似化合物との比較
Similar Compounds
Nicotinic acid methyl ester: Similar ester derivative with a methyl group instead of an ethyl group.
2,6-Dichloroisonicotinic acid: A structurally related compound with chlorine substituents instead of ethyl groups.
Isonicotinic acid ethyl ester: Another ester derivative with a different substitution pattern on the nicotinic acid ring.
Uniqueness
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester is unique due to the presence of two ethyl groups at the 2nd and 6th positions, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives. This unique substitution pattern can influence the compound’s reactivity, solubility, and potential biological activity.
特性
CAS番号 |
100369-97-9 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.273 |
IUPAC名 |
ethyl 2,6-diethylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H17NO2/c1-4-9-7-8-10(11(5-2)13-9)12(14)15-6-3/h7-8H,4-6H2,1-3H3 |
InChIキー |
SWOYOZZCDIIDSZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(C=C1)C(=O)OCC)CC |
同義語 |
2,6-diethyl-3-Pyridinecarboxylic acid ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















